molecular formula C11H7BrN2O2 B1517695 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid CAS No. 1092300-70-3

2-(4-Bromophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1517695
CAS No.: 1092300-70-3
M. Wt: 279.09 g/mol
InChI Key: WWUHOVWNNQTJMP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is a chemical compound characterized by a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 4-bromophenylamine, undergoes bromination to introduce the bromophenyl group.

  • Condensation: The brominated compound is then subjected to a condensation reaction with an appropriate carbonyl compound, such as malonic acid or its derivatives, to form the pyrimidine ring.

  • Carboxylation: Finally, the pyrimidine ring is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Substituted pyrimidines.

Scientific Research Applications

2-(4-Bromophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is similar to other bromophenyl-substituted pyrimidines and carboxylic acids. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 2-(4-Bromophenyl)propionic acid

  • 4-Bromophenylacetic acid

  • 2-(4-Bromophenyl)ethanol

These compounds share the bromophenyl group but differ in their carboxylic acid or alcohol functionalities, leading to different chemical properties and applications.

Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUHOVWNNQTJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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